molecular formula C8H14ClN5 B166573 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine CAS No. 90952-64-0

6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine

Cat. No. B166573
CAS RN: 90952-64-0
M. Wt: 215.68 g/mol
InChI Key: MKPLRLYVGXPSQU-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H14ClN5 . It is also known by other names such as s-Triazine, 2-amino-4-chloro-6-(ethylamino)-, G 28279, Atrazine deisopropyl, Atrazine, desisopropyl, Deisopropylatrazine, Desethylsimazine, Desisopropylatrazine, Simazine, desethyl, and Atrazine M (des-isopropyl) .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 173.604 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine include a density of 1.3±0.1 g/cm3, boiling point of 388.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.7±3.0 kJ/mol, flash point of 188.5±23.2 °C, index of refraction of 1.606, molar refractivity of 53.2±0.3 cm3, polar surface area of 68 Å2, polarizability of 21.1±0.5 10-24 cm3, surface tension of 62.0±3.0 dyne/cm, and molar volume of 154.3±3.0 cm3 .

Scientific Research Applications

Chemical Properties

The compound has the formula C5H8ClN5 and a molecular weight of 173.604 . It is also known by other names such as s-Triazine, 2-amino-4-chloro-6-(ethylamino)-, G 28279, Atrazine deisopropyl, Atrazine, desisopropyl, Deisopropylatrazine, Desethylsimazine, Desisopropylatrazine, Simazine, desethyl, and Atrazine M (des-isopropyl) .

Sensing System Development

One of the applications of this compound is in the development of sensing systems. A study aimed to develop a 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT)-sensing system based on a biomimetic receptor of a molecularly imprinted polymer .

Antimicrobial Activity

The compound has been synthesized and evaluated for its antimicrobial activity. It has shown effectiveness against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Thermodynamic Property Data

The compound is also used in thermodynamic property data studies. It is part of a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-propyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-3-5-11-8-13-6(9)12-7(14-8)10-4-2/h3-5H2,1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLRLYVGXPSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)NCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536638
Record name 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine

CAS RN

90952-64-0
Record name 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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